molecular formula C21H20N2O2 B12907393 Ethyl 2,2-di(1H-indol-3-yl)propanoate CAS No. 70837-47-7

Ethyl 2,2-di(1H-indol-3-yl)propanoate

Cat. No.: B12907393
CAS No.: 70837-47-7
M. Wt: 332.4 g/mol
InChI Key: JJYXPVIOPCTYAP-UHFFFAOYSA-N
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Description

Ethyl 2,2-di(1H-indol-3-yl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-di(1H-indol-3-yl)propanoate typically involves the reaction of indole derivatives with ethyl 2-bromo-2-(1H-indol-3-yl)propanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-di(1H-indol-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,2-di(1H-indol-3-yl)propanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2,2-di(1H-indol-3-yl)propanoate involves its interaction with various molecular targets and pathways. The indole moieties can bind to specific receptors or enzymes, modulating their activity. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways depend on the specific biological context and require further investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,2-di(1H-indol-3-yl)propanoate is unique due to its dual indole structure, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives. This uniqueness makes it a valuable compound for exploring new therapeutic and industrial applications .

Properties

CAS No.

70837-47-7

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 2,2-bis(1H-indol-3-yl)propanoate

InChI

InChI=1S/C21H20N2O2/c1-3-25-20(24)21(2,16-12-22-18-10-6-4-8-14(16)18)17-13-23-19-11-7-5-9-15(17)19/h4-13,22-23H,3H2,1-2H3

InChI Key

JJYXPVIOPCTYAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C1=CNC2=CC=CC=C21)C3=CNC4=CC=CC=C43

Origin of Product

United States

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